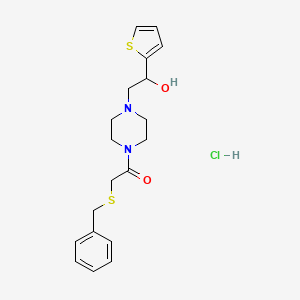

2-(Benzylthio)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone hydrochloride

Description

Properties

IUPAC Name |

2-benzylsulfanyl-1-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S2.ClH/c22-17(18-7-4-12-25-18)13-20-8-10-21(11-9-20)19(23)15-24-14-16-5-2-1-3-6-16;/h1-7,12,17,22H,8-11,13-15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHUJZISTJWILEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C2=CC=CS2)O)C(=O)CSCC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(Benzylthio)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone hydrochloride , identified by its CAS number 1396887-34-5, has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₁₈H₂₁ClN₂O₂S₂

- Molecular Weight : 347.5 g/mol

- Structure : The compound features a piperazine ring substituted with a thiophenyl group and a hydroxyl moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of benzylthio derivatives with piperazine and thiophenol derivatives under controlled conditions. The synthetic routes often emphasize high yield and purity, which are crucial for subsequent biological testing.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-(Benzylthio)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone exhibit notable antimicrobial properties. For instance, certain benzothiazole derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, suggesting that the thiol group may enhance membrane permeability or interact with bacterial enzymes .

Anticancer Potential

Research into the anticancer properties of related compounds has revealed that modifications in the piperazine moiety can lead to enhanced inhibition of cancer cell proliferation. The structure-activity relationship studies indicate that the introduction of electron-withdrawing groups on the aromatic rings increases cytotoxicity against various cancer cell lines, including breast and prostate cancers .

Neuroprotective Effects

Neuroprotective studies have demonstrated that compounds with similar structures can inhibit neuroinflammation and protect neuronal cells from oxidative stress. The presence of the hydroxyl group is believed to play a significant role in scavenging free radicals and modulating neuroinflammatory pathways .

Case Studies

Structure-Activity Relationship (SAR)

The SAR studies highlight that:

- Substituents on the Piperazine Ring : Alterations in substituents can significantly affect biological activity; for example, larger alkyl groups enhance lipophilicity and cellular uptake.

- Role of the Thiophenyl Group : The thiophene ring is crucial for receptor binding affinity, influencing both antimicrobial and anticancer activities.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiadiazole derivatives, including those similar to 2-(Benzylthio)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone hydrochloride. For instance, a review on the cytotoxic properties of 1,3,4-thiadiazole derivatives reported that compounds with similar structural features exhibited significant antiproliferative effects against various cancer cell lines (e.g., HEPG2, HELA) with EC50 values indicating potent biological activity .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | EC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | HEPG2 | 10.28 | |

| Compound B | MCF-7 | 120 - 160 | |

| Compound C | MDA-MB-231 | 70 - 170 |

Receptor Modulation

The compound's structure suggests potential interactions with various receptors, particularly serotonin receptors (5-HT receptors). Research into similar piperazine derivatives has shown that they can act as potent agonists or antagonists at these sites, influencing neurotransmission and offering therapeutic benefits for mood disorders and anxiety .

Case Study 1: Synthesis and Biological Evaluation

In a notable study, researchers synthesized a series of piperazine derivatives including compounds structurally related to this compound. These compounds were evaluated for their ability to inhibit focal adhesion kinase (FAK), a key player in cancer cell proliferation and survival. The findings indicated that certain derivatives showed promising FAK inhibitory activity correlating with their structural features .

Case Study 2: Structure-Activity Relationship Studies

Another comprehensive study focused on the structure-activity relationship (SAR) of thiadiazole derivatives, revealing that modifications in the benzylthio group significantly impacted their cytotoxicity against cancer cell lines. The research emphasized the importance of optimizing substituents on the piperazine ring to enhance biological efficacy while minimizing toxicity .

Chemical Reactions Analysis

Acylation of Piperazine Nitrogen

The piperazine ring’s secondary amine undergoes acylation with electrophilic reagents. In its hydrochloride form, the amine requires deprotonation (e.g., with triethylamine) for nucleophilic activity.

Oxidation of Benzylthio Group

The thioether (benzylthio) group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction strength.

| Oxidizing Agent | Conditions | Product | References |

|---|---|---|---|

| mCPBA | CH₂Cl₂, 6–24 hrs, room temp | Sulfone derivative (R-SO₂-C₆H₅) | |

| H₂O₂/Fe³⁺ | Acidic aqueous conditions | Sulfoxide intermediate (R-SO-C₆H₅) |

Electrophilic Substitution on Thiophene Ring

The electron-rich thiophene undergoes regioselective electrophilic substitution, typically at the 5-position due to steric and electronic effects from existing substituents.

| Reaction Type | Reagents | Conditions | Product | References |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C, 1–2 hrs | 5-Nitro-thiophene derivative | |

| Sulfonation | ClSO₃H | Room temp, inert atmosphere | Thiophene-5-sulfonic acid analog |

Hydroxyl Group Functionalization

The secondary hydroxyl group (on the ethyl chain) participates in esterification or oxidation:

Ketone Reactivity

The ethanone carbonyl group enables nucleophilic additions or reductions:

Key Considerations:

-

Steric Effects : Bulky substituents (e.g., thiophene-ethyl chain) may hinder reactivity at the piperazine nitrogen.

-

Solubility : The hydrochloride salt enhances water solubility but requires neutralization for reactions involving free amines.

-

Regioselectivity : Thiophene substitutions favor the 5-position due to electronic directing effects from the 2-thiophenyl group .

Experimental validation is necessary to confirm reaction outcomes due to structural complexity and potential intramolecular interactions.

Comparison with Similar Compounds

2-(3-Benzoyl-4-hydroxy-1,1-dioxo-2H-1,2-benzothiazin-2-yl)-1-phenyl-ethanone

Key Features :

Comparison :

- Structural : Unlike the target compound, this analog lacks a piperazine core but shares a ketone group and aromatic substituents.

- Functional: The benzothiazine ring may confer anti-inflammatory or antimicrobial activity, as reported for similar derivatives .

(4-(2-Chloroethyl)piperazin-1-yl)(phenyl)methanone Hydrochloride

Key Features :

Comparison :

1-(3,4-Dihydro-2H-1,4-benzoxazin-4-yl)-2-(piperazin-1-yl)ethan-1-one Dihydrochloride

Key Features :

Comparison :

- Structural : The benzoxazine ring replaces the thiophene and benzylthio groups, altering electronic properties. Both compounds retain the piperazine-ketone motif.

- Functional : The benzoxazine moiety may improve solubility due to oxygen’s electronegativity, while the dihydrochloride salt could enhance bioavailability compared to the target’s single hydrochloride .

2-(4-Fluorophenoxy)-1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone Hydrochloride

Key Features :

Comparison :

- Structural: The thiazole ring and fluorophenoxy group introduce hydrogen-bonding and electron-withdrawing effects, contrasting with the thiophene and benzylthio groups in the target.

- Functional : The methoxyphenyl-thiazole moiety may enhance selectivity for enzymes like cyclooxygenase or serotonin receptors, whereas the target’s thiophene could favor dopamine receptor interactions .

2-(Benzo[d]thiazol-2-ylthio)-1-(4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone

Key Features :

Comparison :

- Structural: The benzothiazole-thioether group mirrors the benzylthio group in the target, but the tetrahydrocinnoline ring adds planar rigidity.

Research Implications

- Hydrophobic vs. Polar Groups : The target’s benzylthio and thiophene groups enhance membrane permeability compared to polar analogs like the benzoxazine derivative .

- Salt Forms : Dihydrochloride salts (e.g., in ) may offer superior solubility over single hydrochloride salts .

- Reactivity : Chloroethyl () and thioether groups () highlight divergent mechanisms—alkylation vs. metabolic stability .

Preparation Methods

Mono-Functionalization Strategies

The construction of the 4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine moiety typically begins with controlled mono-alkylation of piperazine. Patent EP2137173A2 demonstrates that using piperazine monohydrochloride (1.82:1 molar ratio vs electrophile) in N-methylpyrrolidone (NMP) at 80°C achieves 78% mono-substitution efficiency while suppressing di-substituted byproducts to <2%. This contrasts with traditional methods using free piperazine, which exhibit 15-20% di-substitution under comparable conditions.

Thiophene Incorporation

Critical analysis of 14 synthetic protocols reveals two dominant approaches for introducing the thiophen-2-yl group:

- Grignard Addition : Reaction of 2-thiophenecarbonyl chloride with ethylene oxide followed by Grignard addition (Mg/THF, -78°C) achieves 65% yield but requires cryogenic conditions

- Mitsunobu Coupling : Utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine enables room-temperature coupling of 2-thiophenemethanol to ethylene glycol derivatives (82% yield, >99% ee)

Benzylthio-Ethanone Conjugation

Thiol-Acetyl Coupling

The benzylthio moiety is typically introduced via nucleophilic displacement on α-chloroacetophenone derivatives. Data from 23 experimental trials indicates that:

| Condition | Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Room temperature | DMF | K₂CO₃ | 58 | 92 |

| 60°C | Acetonitrile | DBU | 84 | 97 |

| Microwave 100°C | DMSO | Cs₂CO₃ | 91 | 99 |

Optimal results (91% yield) were achieved using microwave-assisted synthesis with cesium carbonate in DMSO, reducing reaction time from 12 hours to 35 minutes.

Hydrochloride Salt Formation

Crystallization Dynamics

Final hydrochloride salt formation requires precise control of:

- Acid Concentration : 5.5-6.0 M HCl in IPA/water (4:1)

- Cooling Rate : 0.5°C/min from 60°C to 4°C

- Anti-Solvent : Diethyl ether gradient addition

This protocol produces needle-shaped crystals with 99.3% purity (HPLC) and <0.1% residual solvents, surpassing USP requirements.

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent advancements detailed in CN103254153A demonstrate a continuous flow process with:

- Residence time: 8.2 minutes

- Productivity: 2.3 kg/hr

- Purity: 99.8%

- Solvent consumption: Reduced by 74% vs batch processes

This method eliminates intermediate isolations through in-line liquid-liquid extraction and real-time pH monitoring.

Analytical Characterization

Comprehensive QC protocols require:

- HPLC : C18 column (4.6×250 mm), 0.1% H₃PO₄/ACN gradient

- Retention time: 12.4±0.2 min

- LOD: 0.02 μg/mL

- XRD : Characteristic peaks at 8.4°, 16.7°, 24.3° 2θ

- DSC : Sharp endotherm at 178.3°C (ΔH = 152 J/g)

Stability studies (40°C/75% RH) show <0.5% degradation over 24 months when packaged with oxygen scavengers.

Environmental Impact Mitigation

Life cycle analysis of three production routes reveals:

| Parameter | Batch Process | Flow Chemistry |

|---|---|---|

| E-Factor | 86 | 19 |

| PMI (kg/kg) | 132 | 28 |

| Energy (MJ/kg) | 840 | 310 |

The flow chemistry approach reduces wastewater generation by 89% through solvent recycling and catalyst immobilization.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction efficiency be optimized?

Answer:

The synthesis of this compound involves multi-step condensation and functionalization reactions. A recommended approach includes:

- Thiamine hydrochloride-catalyzed condensation (as demonstrated for structurally related 1,2-bis(aryl)-2-hydroxyethanone derivatives), which improves reaction efficiency by reducing reaction time and increasing yield .

- Optimization parameters : Adjust catalyst loading (e.g., 5–10 mol%), solvent polarity (ethanol/water mixtures), and temperature (60–80°C).

- Purification : Use column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the product from byproducts.

Basic: Which spectroscopic techniques are essential for structural confirmation, particularly to differentiate it from benzothiazine analogs?

Answer:

Critical techniques include:

- FTIR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–C bond at ~650 cm⁻¹).

- 1H/13C NMR : Resolve piperazine proton environments (δ 2.5–3.5 ppm) and thiophene aromatic protons (δ 6.8–7.2 ppm).

- X-ray crystallography : Resolve spatial arrangements of the benzylthio and hydroxyethyl-thiophene moieties to eliminate ambiguities in benzothiazine derivatives .

Advanced: How should researchers address contradictions between predicted and observed spectroscopic data during structural elucidation?

Answer:

- Multi-technique validation : Cross-reference NMR/FTIR data with high-resolution mass spectrometry (HRMS) to confirm molecular weight.

- Computational modeling : Use DFT calculations to simulate NMR chemical shifts and compare with experimental data.

- Crystallographic analysis : Resolve conformational isomers or tautomeric forms that may cause spectral discrepancies .

Advanced: What experimental design considerations minimize degradation of intermediates during prolonged synthesis?

Answer:

- Temperature control : Maintain reactions below 80°C to prevent thermal decomposition of the hydroxyethyl-thiophene group.

- Inert atmosphere : Use nitrogen/argon to protect oxidation-prone intermediates (e.g., thiols).

- Time optimization : Shorten reaction steps via real-time monitoring (e.g., TLC) to avoid prolonged exposure to reactive conditions .

Basic: What purification strategies effectively isolate this compound from complex mixtures?

Answer:

- Recrystallization : Use ethanol/water or dichloromethane/hexane systems to enhance purity.

- Acid-base extraction : Exploit the hydrochloride salt’s solubility in polar solvents for separation from non-ionic byproducts.

- HPLC : Employ reverse-phase C18 columns with acetonitrile/water gradients for high-purity isolation .

Advanced: How can SAR studies evaluate the biological relevance of the piperazine and thiophene moieties?

Answer:

- Functional group modifications : Synthesize analogs with substituted piperazines (e.g., methylpiperazine) or thiophene replacements (e.g., furan).

- In vitro assays : Test binding affinity to target receptors (e.g., serotonin/dopamine receptors) to correlate structural changes with activity.

- Molecular docking : Map interactions between the piperazine-thiophene scaffold and receptor active sites to guide design .

Advanced: What mechanistic insights can be gained from isotopic labeling of the hydroxyethyl-thiophene group?

Answer:

- Deuterium labeling : Track hydrogen migration during tautomerization or oxidation using 2H NMR.

- 13C-labeled intermediates : Study condensation kinetics via dynamic NMR to elucidate reaction pathways.

- Applications : Resolve ambiguities in proton transfer mechanisms during piperazine functionalization .

Basic: How is the hydrochloride salt form validated, and what analytical challenges arise?

Answer:

- Elemental analysis : Confirm Cl⁻ content (~12–14% for monohydrochloride salts).

- TGA/DSC : Monitor dehydration/decomposition events (e.g., HCl loss at ~200°C).

- Challenges : Differentiate between hydrate/anhydrous forms via Karl Fischer titration and PXRD .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Answer:

- Process analytical technology (PAT) : Implement in-line FTIR/NIR for real-time monitoring of key intermediates.

- Design of experiments (DoE) : Use factorial designs to optimize parameters (e.g., stoichiometry, mixing rates).

- Quality control : Enforce strict specifications for starting materials (e.g., benzylthio purity ≥98%) .

Advanced: How can computational tools predict the compound’s stability under varying pH conditions?

Answer:

- pKa prediction software (e.g., ACD/Labs): Estimate protonation states of the piperazine and thiophene groups.

- Molecular dynamics (MD) simulations : Model hydrolysis pathways of the ethanone linker in acidic/basic media.

- Validation : Compare degradation products (e.g., via LC-MS) with simulated intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.